(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine
Description
“(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine” is a hydroxylamine derivative featuring a methylidene bridge (-CH=N-) connecting a hydroxylamine (-NHOH) group to a 1-cyclopentylindazol-6-yl moiety. The indazole core comprises a bicyclic structure with fused benzene and pyrazole rings, substituted at the 1-position with a cyclopentyl group.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H15N3O/c17-15-8-10-5-6-11-9-14-16(13(11)7-10)12-3-1-2-4-12/h5-9,12,17H,1-4H2/b15-8+ |
InChI Key |
RQRAURJZVRSCFL-OVCLIPMQSA-N |
Isomeric SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)/C=N/O)C=N2 |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)C=NO)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine typically involves the condensation of 1-cyclopentylindazole-6-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the desired product. The reaction can be represented as follows:
Starting Materials: 1-cyclopentylindazole-6-carbaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is typically conducted in an ethanol-water mixture at room temperature.
Procedure: The aldehyde and hydroxylamine hydrochloride are mixed in the presence of sodium acetate. The mixture is stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Oximes and nitroso derivatives.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The cyclopentyl group introduces steric bulk absent in phenyl/pyrrole substituents, which may reduce solubility but improve binding selectivity .
Spectroscopic Properties
Key Observations :
- The absence of -SO2 peaks in the target compound’s IR spectrum distinguishes it from benzodithiazine analogs .
- Aromatic proton environments in the target compound are likely upfield-shifted compared to pyrazole derivatives due to indazole’s extended conjugation .
Crystallographic and Hydrogen-Bonding Behavior
Key Observations :
- The cyclopentyl group in the target compound may disrupt dense hydrogen-bond networks (seen in ) due to steric hindrance, favoring hydrophobic interactions instead.
Key Observations :
- The target compound’s synthesis likely parallels imine formation (as in ), contrasting with amide coupling () or displacement reactions ().
Biological Activity
The compound (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine is a hydroxylamine derivative characterized by its unique structure and potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H16N4O
- Molecular Weight: 256.31 g/mol
- SMILES Notation: C1CCC(C1)C2=CN=C(C=N2)C(=C)C(=N)O
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Hydroxylamines are known to act as reactive intermediates, often participating in redox reactions that can lead to the modulation of various biochemical pathways.
- Antioxidant Activity: Hydroxylamines can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including:
- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties: Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound:
-
Case Study 1: Anti-inflammatory Effects
- A study conducted on murine models demonstrated significant reductions in pro-inflammatory cytokines following treatment with the compound. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
-
Case Study 2: Anticancer Activity
- In vitro studies on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to control groups. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
